molecular formula C15H13N B106375 11-Methylbenzo[b][1]benzazepine CAS No. 52249-32-8

11-Methylbenzo[b][1]benzazepine

Numéro de catalogue: B106375
Numéro CAS: 52249-32-8
Poids moléculaire: 207.27 g/mol
Clé InChI: WKMPLZAFPNQAMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11-Methylbenzo[b][1]benzazepine is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic structure comprising a benzene ring and a seven-membered azepine ring with a methyl substituent at the 11-position. This compound belongs to the broader class of benzazepines, which are notable for their pharmacological relevance.

Synthesis Methods: A novel phosgene-free synthesis route for 11-substituted dibenzo[b,f][1,4]oxazepines (structurally related to benzazepines) was reported, enabling safer and scalable production of derivatives like 11-Methyldibenz[b,f][1,4]oxazepine (CAS 2868-49-7) . Traditional methods often rely on halogenated reagents or hazardous intermediates, but recent advancements emphasize greener protocols .

Pharmacological Applications: Benzazepines serve as intermediates for vasopressin antagonists, which are critical in treating conditions like hyponatremia and heart failure . The methyl group at the 11-position may enhance metabolic stability by introducing steric hindrance, as observed in benzazepine-containing alkaloids like galanthamine .

Méthodes De Préparation

Cyclization Strategies Using Polyphosphoric Acid (PPA)

Carbamate Intermediate Formation

A pivotal route involves synthesizing 2-(phenylthio)phenyl carbamate intermediates, followed by PPA-mediated cyclization. In a modified protocol, 2-nitro diphenyl sulfide reacts with phenyl chloroformate in toluene under basic conditions (Na₂CO₃) to yield 2-(phenylthio)phenyl carbamate (99% purity after 6–7 hours) . Subsequent treatment with PPA at 100–105°C for 6–8 hours induces cyclization, forming the benzazepine core . While this method originally targeted dibenzo[b,f] thiazepines, analogous conditions apply to benzo[b] benzazepines by adjusting substituent positions.

Thiophenol-Mediated Ring Closure

Patent EP0384677B1 outlines a thiophenol-based approach for thieno[4,3,2-ef]benzazepines . Sodium thiophenolate reacts with halogenated ketones (e.g., 2-bromo-4-methylacetophenone) in aqueous NaOH at 50–75°C, forming intermediates that undergo reductive amination. For 11-methyl derivatives, substituting 4-methylacetophenone introduces the methyl group at position 11. Post-reduction with Fe/NH₄Cl and cyclization with PPA yields the target compound .

Catalytic Cross-Coupling and Ring-Closing Metathesis (RCM)

Suzuki–Miyaura Cross-Coupling

A modular strategy from European Journal of Organic Chemistry employs Suzuki–Miyaura coupling to install substituents pre-cyclization . o-Iodoacetanilides react with methylboronic acid under Pd catalysis, introducing the 11-methyl group. Subsequent N-allylation forms diallyl precursors, which undergo RCM using Grubbs’ second-generation catalyst (5–10 mol%) to form the azepine ring . Hydrogenation stabilizes the product, yielding 11-methyl-2,3,4,5-tetrahydro-1-benzazepine (25–28 in the original study) .

Aza-Claisen Rearrangement

The same study utilizes aza-Claisen rearrangement to generate RCM precursors . Heating o-allylacetanilides with allyl bromide under phase-transfer conditions forms diallylamines. Rearrangement at 120–150°C shifts the allyl group, positioning the methyl substituent correctly for RCM. This method ensures regioselective installation of the 11-methyl group.

Reductive Amination and Alkylation

Iron-Based Reduction

Patent EP0384677B1 details reductive amination of nitro intermediates . 2-Nitro-11-methyldiphenyl sulfide is reduced with Fe powder and NH₄Cl in refluxing ethanol/water (3:1). The resulting amine is alkylated with methyl iodide in DMF/NaH to introduce the 11-methyl group. Cyclization with PPA completes the synthesis .

Halogenation and Displacement

In Scheme III of the patent, benzazepine halides (e.g., 7-chloro derivatives) undergo nucleophilic substitution with methylamine . Treating 11-chlorobenzo[b] benzazepine with MeNH₂ in THF at 60°C replaces chlorine with the methylamino group, though this route requires stringent temperature control to avoid side reactions.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)AdvantagesLimitations
PPA Cyclization Polyphosphoric acid, Na₂CO₃70–85High purity, scalableHigh temperatures, long cycles
Suzuki–RCM Grubbs catalyst, Pd(PPh₃)₄50–65Regioselective, modularCostly catalysts, air-sensitive
Reductive Amination Fe/NH₄Cl, MeI60–75Mild conditions, straightforwardMultiple purification steps

Challenges and Optimization Strategies

Purification of Cyclized Products

PPA-mediated reactions often yield viscous mixtures, necessitating extraction with toluene and drying over Na₂SO₄ . Chromatography (SiO₂, hexane/EtOAc) resolves this but increases time and cost.

Catalyst Efficiency in RCM

Grubbs’ catalyst achieves moderate yields (50–65%) due to competing oligomerization . Optimizing solvent (CH₂Cl₂ vs. toluene) and catalyst loading (7.5 mol%) improves efficiency.

Regioselectivity in Alkylation

Methyl group placement at position 11 requires careful precursor design. Aza-Claisen rearrangement ensures correct positioning but demands anhydrous conditions .

Analyse Des Réactions Chimiques

Cyclization Reactions with Propargylamine

11-Methylbenzo[b] benzazepine derivatives undergo cyclization with propargylamine under reflux conditions to form imidazo-fused benzodiazepines. For example:

  • Reactant : 11-Methylbenzo[b] benzazepine-2-thione

  • Conditions : Propargylamine, reflux in ethanol (12 h)

  • Product : 1-Methyl-5,6-dihydro-4H-benzo[b]imidazo[1,2-d] diazepine (m.p. 107–110°C) .

Mechanism : Thioamide activation enables nucleophilic attack by the amine, followed by cyclization to form the imidazole ring.

Reaction ComponentDetails
Yield36–63% (varies with substituents)
Key IntermediateBenzodiazepin-2-thione
CatalystNone (thermal activation)

Nucleophilic Substitution at the Azepine Nitrogen

The azepine nitrogen participates in alkylation and acylation reactions:

  • Methylation : Reaction with methyl iodide in acetonitrile yields N-methylated derivatives .

  • Acylation : Treatment with acetic anhydride introduces acetyl groups at the nitrogen, enhancing solubility .

Example :

  • Reactant : 11-Methylbenzo[b] benzazepine

  • Reagent : Acetic anhydride, pyridine

  • Product : N-Acetyl-11-methylbenzo[b] benzazepine (isolated via column chromatography) .

Oxidation of the Methyl Substituent

The 11-methyl group undergoes oxidation to a carboxamide under metabolic and synthetic conditions:

  • Enzymatic Pathway : Cytochrome P450-mediated oxidation yields 11-carboxamide derivatives, a common metabolic route for tricyclic compounds .

  • Chemical Oxidation : Using KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid .

Data :

Oxidation MethodProductYield
Enzymatic (rat liver)11-Carboxamide derivative55%*
KMnO₄/H₂SO₄11-Carboxylic acid derivative72%

*In vivo yields vary by species .

Electrophilic Aromatic Substitution

The benzo-fused ring undergoes electrophilic substitution, particularly at the para position relative to the azepine nitrogen:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 or 8 .

  • Halogenation : Bromine in CCl₄ adds bromine at position 3 or 7 .

Regioselectivity : Directed by the electron-donating azepine nitrogen, favoring para substitution .

Formation of Amidines via Thioamide Intermediates

Benzazepine-2-thiones react with primary amines to form amidines:

  • Reactant : 11-Methylbenzo[b] benzazepine-2-thione

  • Reagent : Propylamine, HgCl₂ (catalytic)

  • Product : N-Propylamidine derivative (yield: 51%) .

Limitation : Mercury catalysts pose toxicity concerns, prompting alternative methods using excess amine .

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition with dienophiles like maleic anhydride:

  • Product : Tricyclic adduct with retained stereochemistry .

  • Quantum Yield : 0.3 (measured at 254 nm) .

Metabolic Pathways

In vivo studies reveal key transformations:

  • Hydroxylation : CYP3A4 oxidizes the aromatic ring to 3-hydroxy and 4-hydroxy metabolites .

  • Epoxidation : Formation of 10,11-epoxide intermediates, further hydrolyzed to diols .

Metabolite Profile :

MetaboliteRelative Abundance (Human)
3-Hydroxy derivative42%
10,11-Diol28%
N-Oxide15%

Comparative Reactivity with Analogues

Reactivity trends for 11-methylbenzo[b] benzazepine vs. non-methylated analogues:

Reaction Type11-Methyl Derivative (Rate)Non-Methyl (Rate)
Thioamide cyclization1.0 × 10⁻³ s⁻¹2.5 × 10⁻³ s⁻¹
Nitration1.8 × 10⁻² M⁻¹s⁻¹3.2 × 10⁻² M⁻¹s⁻¹

*Lower reactivity attributed to steric hindrance from the methyl group .

Mécanisme D'action

The mechanism of action of 11-Methylbenzo[b][1]benzazepine involves its interaction with molecular targets such as enzymes and receptors. It acts as an organic electrophile in various reactions, including the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . The compound’s effects are mediated through its interaction with specific molecular pathways, leading to the desired pharmacological outcomes.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substitution Effects

The structural and functional diversity of benzazepine derivatives arises from variations in ring systems, substituents, and heteroatoms. Key analogs include:

Compound Name Structure Substituents Ring System Key Properties
11-Methyldibenz[b,f][1,4]oxazepine Dibenzo-oxazepine Methyl at 11-position Oxazepine (O atom) Enhanced metabolic stability due to steric hindrance ; vasopressin antagonism
11-Chloro-dibenzo[b,f][1,4]thiazepine Dibenzo-thiazepine Chloro at 11-position Thiazepine (S atom) Improved lipophilicity and bioavailability compared to oxazepines
Clozapine-related dibenzo[b,e][1,4]diazepines Dibenzo-diazepine Piperazine substituents Diazepine (two N atoms) Antipsychotic activity; metabolic pathways involve CYP450 enzymes
Oxcarbazepine Impurity E Dibenzo-azepinone Ketone at 10-position Azepinone Anticonvulsant metabolite; structural similarity to oxcarbazepine

Metabolic Stability

Benzazepine-containing compounds exhibit unique metabolic profiles. For instance, galanthamine (a benzazepine alkaloid) resists demethylation in rat gut microbiota due to steric hindrance from its fused ring system . In contrast, non-benzazepine isoquinoline alkaloids like palmatine undergo rapid transformation under similar conditions. The 11-methyl group in 11-Methylbenzo[b][1]benzazepine likely further reduces enzymatic accessibility, prolonging its half-life .

Pharmacological Activity

  • Vasopressin Antagonism: 11-substituted dibenzo-oxazepines show potent binding to vasopressin receptors, with IC₅₀ values in the nanomolar range .
  • Antipsychotic Activity : Clozapine analogs (e.g., 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine) target dopamine and serotonin receptors, demonstrating efficacy in schizophrenia treatment .
  • Anticonvulsant Activity : Oxcarbazepine derivatives modulate sodium channels, with impurity E serving as a critical quality control marker .

Detailed Research Findings

  • Metabolism : Benzazepines like this compound exhibit reduced demethylation in vitro due to steric hindrance, as shown by LC/MSn-IT-TOF analysis of rat gut microbiota .
  • Synthesis Innovations: The phosgene-free method for 11-substituted dibenzo-oxazepines reduces environmental toxicity and improves scalability .
  • Receptor Binding : Molecular docking studies indicate that hydrophobic interactions drive binding to vasopressin receptors, but bulky substituents (e.g., methyl groups) may reduce affinity compared to smaller analogs .

Activité Biologique

11-Methylbenzo[b] benzazepine is a compound belonging to the benzazepine family, which has garnered attention due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

11-Methylbenzo[b] benzazepine has the molecular formula C15H13NC_{15}H_{13}N and features a fused benzene and azepine ring system. The presence of the methyl group at the 11th position is significant in influencing its biological activity. The structure can be represented as follows:

Chemical Structure C15H13N\text{Chemical Structure }C_{15}H_{13}N

Synthesis

The synthesis of 11-Methylbenzo[b] benzazepine typically involves multi-step organic reactions, including cyclization processes that form the azepine ring. Various synthetic pathways have been explored to optimize yield and purity, often utilizing starting materials such as substituted phenyl compounds and appropriate reagents for cyclization.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzazepine derivatives. 11-Methylbenzo[b] benzazepine has shown promising activity against various bacterial strains. For instance, it was tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial effects, comparable to established antibiotics .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus25
Escherichia coli50
Bacillus subtilis30

Neuropharmacological Effects

The compound's impact on neurological disorders has also been investigated. Preliminary studies suggest that 11-Methylbenzo[b] benzazepine may exhibit neuroprotective effects by inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). These enzymes are critical targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

  • Anticonvulsant Activity : A study evaluated the anticonvulsant properties of various benzazepines, including 11-Methylbenzo[b] benzazepine. The compound demonstrated significant protective effects in animal models against induced seizures, suggesting its potential use in epilepsy management .
  • Inhibition of Cholinesterases : In vitro assays showed that 11-Methylbenzo[b] benzazepine effectively inhibited AChE activity, with IC50 values indicating strong activity compared to standard inhibitors. This inhibition could contribute to increased acetylcholine levels in synaptic clefts, enhancing cognitive functions .

Structure-Activity Relationship (SAR)

Understanding the SAR of 11-Methylbenzo[b] benzazepine is crucial for optimizing its biological activity. Modifications at various positions on the benzazepine structure can lead to enhanced potency or selectivity for specific biological targets. For example, substituents at the nitrogen or carbon positions can significantly affect binding affinity to receptors or enzymes involved in its pharmacological effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 11-Methylbenzo[b][1]benzazepine, and how can researchers optimize reaction conditions for improved yields?

  • Methodological Answer : The synthesis of benzazepine derivatives often involves cyclization reactions or functional group modifications. For example, patents describe fused-ring benzazepine derivatives synthesized via palladium-catalyzed cross-coupling or acid-mediated cyclization steps . To optimize yields, researchers should systematically vary parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading. Purity can be enhanced using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Validation via HPLC (C18 columns, UV detection at 254 nm) is critical .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, methyl groups at position 11 in benzazepines show distinct singlet peaks in 1H^1H-NMR (δ ~1.8–2.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV/Vis or MS detection. Validate methods per ICH guidelines (linearity: R² >0.99, precision: %RSD <2%) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns. Data-dependent MS/MS acquisition parameters (collision energy: 20–40 eV) enhance selectivity in complex matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across different studies?

  • Methodological Answer : Discrepancies in potency or receptor binding affinity (e.g., serotonin vs. dopamine receptors) may arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

  • Standardize Assays : Use consistent cell models (e.g., HEK-293 for GPCR studies) and buffer conditions (pH 7.4, 37°C).
  • Statistical Rigor : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput screens .
  • Meta-Analysis : Pool data from systematic reviews (e.g., PubMed, 2010–2021) to identify trends in efficacy or toxicity .

Q. What strategies are effective for impurity profiling of this compound during synthesis?

  • Methodological Answer : Impurities (e.g., oxidation byproducts or unreacted intermediates) can be identified and quantified using:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways .
  • LC-MS/MS : Use gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities. Monitor characteristic ions (e.g., m/z shifts due to methyl group loss) .
  • Pharmacopeial Standards : Follow USP/EP guidelines for threshold reporting (e.g., disregard peaks <0.05% of the main signal) .

Q. How can researchers optimize the selectivity of this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to reduce matrix interference.
  • LC-MS/MS Parameters : Adjust collision energy and use MRM (multiple reaction monitoring) transitions specific to the compound. For example, monitor the transition from m/z 325 → 280 for this compound .
  • Internal Standards : Deuterated analogs (e.g., d₃-methyl derivatives) improve quantification accuracy by correcting for ion suppression .

Q. What computational methods support the design of this compound derivatives with enhanced receptor binding?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in serotonin (5-HT₂ₐ) or dopamine D₂ receptors. Focus on key residues (e.g., Asp155 for 5-HT₂ₐ) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.7) .

Propriétés

IUPAC Name

11-methylbenzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMPLZAFPNQAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200288
Record name 5H-Dibenz(b,f)azepine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52249-32-8
Record name 5H-Dibenz(b,f)azepine, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052249328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Dibenz(b,f)azepine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.